1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol
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Overview
Description
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is a versatile small molecule scaffold used in various research and industrial applications. Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with an amino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with ammonia in the presence of a reducing agent such as formaldehyde. The reaction typically requires heating and is followed by purification through distillation or crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .
Scientific Research Applications
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol can be compared with other similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar structure but lacks the cyclobutane ring, making it less rigid and potentially less selective in its interactions.
2-Amino-2-methyl-1-propanol: Another similar compound, which also lacks the cyclobutane ring and has different reactivity and applications.
The uniqueness of this compound lies in its cyclobutane ring, which imparts rigidity and specificity to its interactions, making it a valuable scaffold in various research and industrial applications .
Properties
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2,6-9)8(10)4-3-5-8/h10H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUKRANMWDYBKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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